

Usp28-IN-4: A Potent USP28 Inhibitor with Ambiguous Activity Towards USP25

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Compound of Interest		
Compound Name:	Usp28-IN-4	
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In the landscape of deubiquitinase (DUB) inhibitors, **Usp28-IN-4** has emerged as a potent and selective inhibitor of Ubiquitin-Specific Protease 28 (USP28), a key regulator of cellular processes implicated in cancer. However, a critical question for researchers is its activity against the closely related homolog, USP25. While data confirms its high selectivity against a panel of other deubiquitinases, direct, publicly available evidence of its inhibitory effect on USP25 in cells remains inconclusive.

Usp28-IN-4, also identified as compound 9p in its primary scientific disclosure, demonstrates a half-maximal inhibitory concentration (IC50) of 0.04 μ M against USP28.[1] This positions it as a highly potent agent for studying the cellular functions of USP28. Its development was part of a structure-based drug discovery effort evolving from the known drug Vismodegib, which itself has been shown to inhibit both USP28 and USP25.[2][3]

The central issue of **Usp28-IN-4**'s activity on USP25 arises from the high degree of sequence and structural similarity between the catalytic domains of USP28 and USP25. This homology often leads to dual activity among inhibitors developed for either enzyme. Several small-molecule inhibitors, such as AZ1 and FT206, are known to inhibit both USP28 and USP25 with comparable potency.[4][5]

Despite the general trend of dual inhibition, the available data for **Usp28-IN-4** consistently highlights its selectivity over a range of other USPs, including USP2, USP7, USP8, USP9x, UCHL3, and UCHL5, yet makes no mention of its activity against USP25.[1][2] This conspicuous omission in the primary literature and commercial technical documents prevents a



definitive conclusion on whether **Usp28-IN-4** is a selective inhibitor of USP28 over USP25, or if it also potently inhibits USP25.

Comparative Inhibitor Activity

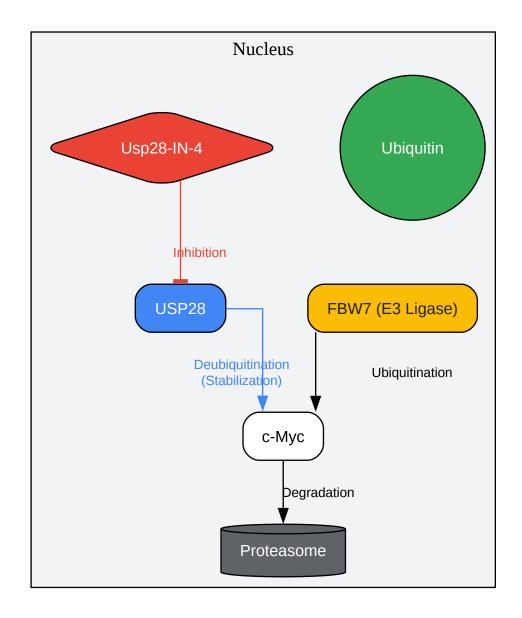
To provide context for researchers, the following table summarizes the reported inhibitory activities of **Usp28-IN-4** and other relevant USP28/USP25 inhibitors.

Inhibitor	Target(s)	IC50 (μM)	Reference
Usp28-IN-4 (Compound 9p)	USP28	0.04	[1]
USP25	Not Reported		
Vismodegib	USP28	4.41 ± 1.08	[3]
USP25	1.42 ± 0.26	[6]	
AZ1	USP28	~0.7	[7]
USP25	~0.6	[7]	

Signaling Pathway Context

Usp28-IN-4's primary cellular effect is the inhibition of USP28, which leads to the destabilization and subsequent degradation of several oncogenic proteins, most notably c-Myc. [1] The stability of c-Myc is tightly regulated by the ubiquitin-proteasome system, where the E3 ligase FBW7 ubiquitinates c-Myc, marking it for degradation. USP28 counteracts this by deubiquitinating c-Myc, thereby promoting its stability and oncogenic activity. Inhibition of USP28 by **Usp28-IN-4** is thus designed to decrease cellular levels of c-Myc.





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Caption: The USP28-c-Myc signaling axis.

Experimental Methodologies

The determination of inhibitor potency and selectivity is crucial for the characterization of compounds like **Usp28-IN-4**. Below are outlines of the key experimental protocols typically employed.

Ubiquitin-AMC Hydrolysis Assay



This is a common in vitro assay to measure the enzymatic activity of deubiquitinases and the potency of their inhibitors.



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Caption: Workflow for the Ub-AMC hydrolysis assay.

Protocol:

- Purified, recombinant USP28 or USP25 enzyme is pre-incubated with varying concentrations
 of the test inhibitor (e.g., Usp28-IN-4) in an appropriate assay buffer.
- The enzymatic reaction is initiated by the addition of a fluorogenic substrate, Ubiquitin-7amido-4-methylcoumarin (Ub-AMC).
- Cleavage of AMC from ubiquitin by the active enzyme results in an increase in fluorescence.
- Fluorescence is monitored over time using a plate reader.
- The rate of reaction is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of an inhibitor in a cellular environment.

Protocol:

Intact cells are treated with the inhibitor or a vehicle control.



- The cells are then heated at a range of temperatures.
- After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
- The amount of soluble target protein (e.g., USP28) at each temperature is quantified by Western blotting or mass spectrometry.
- Binding of the inhibitor stabilizes the protein, leading to a higher melting temperature. This shift in the melting curve confirms target engagement in cells.

Conclusion

Usp28-IN-4 is a valuable research tool for investigating the cellular roles of USP28 due to its high potency. However, for studies where the distinction between USP28 and USP25 activity is critical, the absence of data on its effect on USP25 is a significant limitation. Researchers should exercise caution and, if feasible, independently assess the activity of **Usp28-IN-4** against USP25 in their experimental systems. The development of truly selective inhibitors for USP28 and USP25 remains a key challenge and a priority for advancing the therapeutic potential of targeting these deubiquitinases.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based discovery of potent USP28 inhibitors derived from Vismodegib PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. USP28 and USP25 are downregulated by Vismodegib in vitro and in colorectal cancer cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis for the bi-specificity of USP25 and USP28 inhibitors PMC [pmc.ncbi.nlm.nih.gov]



- 5. embopress.org [embopress.org]
- 6. researchgate.net [researchgate.net]
- 7. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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